molecular formula C14H20N2O2 B3278877 (R)-benzyl piperidin-3-ylmethylcarbamate CAS No. 683269-48-9

(R)-benzyl piperidin-3-ylmethylcarbamate

Cat. No.: B3278877
CAS No.: 683269-48-9
M. Wt: 248.32 g/mol
InChI Key: OQLARKAOVCMSQV-CYBMUJFWSA-N
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Description

(R)-Benzyl piperidin-3-ylmethylcarbamate is a chiral carbamate derivative featuring a piperidine ring substituted at the 3-position with a methylcarbamate group and a benzyl moiety. Carbamates are widely utilized for their stability and ability to modulate pharmacokinetic properties, such as bioavailability and metabolic resistance . The (R)-enantiomer is particularly notable for its stereospecific interactions with biological targets, which may influence efficacy in therapeutic applications.

Properties

IUPAC Name

benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,16,17)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLARKAOVCMSQV-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl piperidin-3-ylmethylcarbamate typically involves the following steps:

Industrial Production Methods

Industrial production of ®-benzyl piperidin-3-ylmethylcarbamate may involve continuous flow reactions to enhance efficiency and scalability. The use of chiral catalysts and enantioselective synthesis methods ensures the production of the desired enantiomer with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-benzyl piperidin-3-ylmethylcarbamate can undergo oxidation reactions, typically involving the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of piperidine N-oxide derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

®-benzyl piperidin-3-ylmethylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-benzyl piperidin-3-ylmethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The carbamate moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structurally related carbamates, focusing on variations in substitution patterns, stereochemistry, and ring systems:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features
(R)-Benzyl piperidin-3-ylmethylcarbamate 1217976-25-4 C15H20N2O2 276.34 g/mol Piperidine ring, (R)-configuration at C3, benzyl carbamate methyl group
(S)-Benzyl piperidin-2-ylmethylcarbamate 1217977-69-9 C15H20N2O2 276.34 g/mol Piperidine ring, (S)-configuration at C2, positional isomer of the target compound
Benzyl piperidin-3-ylcarbamate 31648-54-1 C13H16N2O2 232.28 g/mol Lacks methyl group on carbamate; simpler substitution pattern
Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate 1245649-33-5 C14H20N2O2 248.33 g/mol Pyrrolidine ring (5-membered vs. piperidine’s 6-membered), methyl substitution on carbamate
Benzyl 2-hydroxypyridin-3-ylcarbamate N/A C13H12N2O3 244.25 g/mol Pyridine ring replaces piperidine; hydroxyl group at C2 introduces polarity

Key Observations :

  • Stereochemistry : The (R)-configuration in the target compound may confer distinct binding affinities compared to its (S)-enantiomer .
  • Substituent Effects: The methyl group on the carbamate moiety in the target compound improves metabolic stability compared to non-methylated analogs like benzyl piperidin-3-ylcarbamate .

Biological Activity

(R)-benzyl piperidin-3-ylmethylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by its piperidine structure, this compound has been studied for its interactions with various biological targets, particularly in the fields of neuropharmacology and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : Approximately 248.33 g/mol
  • Functional Groups : Piperidine ring, benzyl group, carbamate group

Research indicates that this compound interacts with various neurotransmitter systems, potentially influencing mood regulation, cognition, and pain perception. The compound is believed to cross the blood-brain barrier effectively, enhancing its therapeutic potential in treating neurological disorders.

Key Mechanisms:

  • Receptor Binding : The compound binds to specific receptors involved in neurotransmission.
  • Enzyme Inhibition : It may inhibit enzymes related to pain pathways and inflammation.
  • Modulation of Signaling Pathways : Involvement in pathways such as NF-κB has been observed, which is crucial for immune response and inflammation.

Biological Activities

The biological activities of this compound have been explored through various studies:

Neuropharmacological Effects

  • Analgesic Properties : The compound has shown promise as an analgesic agent due to its ability to modulate pain pathways.
  • Cognitive Enhancement : Preliminary studies suggest potential benefits in cognitive function, warranting further investigation into its use for cognitive disorders.

Case Studies and Research Findings

  • Study on Neuropharmacological Effects :
    • A study focused on the interaction of this compound with neurotransmitter systems revealed significant modulation of serotonin and dopamine receptors, suggesting implications for mood regulation.
  • Anticancer Activity Investigation :
    • A related compound demonstrated selective inhibition of cancer cell proliferation in vitro, leading researchers to explore modifications to enhance potency and selectivity against cancer cells .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with similar compounds is provided below:

Compound NameMolecular StructureBiological ActivityIC50_{50} Values
BenzoylpiperidineSimilar benzoyl groupAntiproliferative19.9 - 75.3 µM
Tert-butyl (1-benzylpiperidin-3-yl)carbamateVariation in substituentsAnalgesic propertiesNot specified
Tert-butyl (1-benzylpyrrolidin-3-yl)carbamatePyrrolidine ring instead of piperidinePotentially lower activityNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-benzyl piperidin-3-ylmethylcarbamate
Reactant of Route 2
Reactant of Route 2
(R)-benzyl piperidin-3-ylmethylcarbamate

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